molecular formula C20H21N5O2 B8362504 1-[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazole-3-carbonyl]piperazine

1-[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazole-3-carbonyl]piperazine

Cat. No. B8362504
M. Wt: 363.4 g/mol
InChI Key: QOXLSIGNOBMBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622471B2

Procedure details

At room temperature, trifluoroacetic acid (2.4 mL) was added to a solution of the above-mentioned 1-[1-(6-methoxy-3-pyridyl)-5-phenylpyrazole-3-carbonyl]piperazine-4-carboxylic acid tert-butyl ester (0.639 g) in methylene chloride (15 mL), followed by stirring of the mixture for 0.7 hours. The reaction solvent was removed under reduced pressure, and the residue was partitioned between chloroform and saturated aqueous sodium hydrogencarbonate. The aqueous layer was extracted with chloroform. The organic layers were combined and washed with saturated brine, followed by drying over sodium sulfate anhydrate. After filtration, the solvent was removed under reduced pressure. The residue was purified through silica gel column chromatography (chloroform-methanol), to thereby give the title compound as an oily product (0.446 g, 89%).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
1-[1-(6-methoxy-3-pyridyl)-5-phenylpyrazole-3-carbonyl]piperazine-4-carboxylic acid tert-butyl ester
Quantity
0.639 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][N:18]([C:21]([C:23]2[CH:27]=[C:26]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[N:25]([C:34]3[CH:35]=[N:36][C:37]([O:40][CH3:41])=[CH:38][CH:39]=3)[N:24]=2)=[O:22])[CH2:17][CH2:16]1)=O)(C)(C)C>C(Cl)Cl>[CH3:41][O:40][C:37]1[N:36]=[CH:35][C:34]([N:25]2[C:26]([C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=3)=[CH:27][C:23]([C:21]([N:18]3[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]3)=[O:22])=[N:24]2)=[CH:39][CH:38]=1

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
1-[1-(6-methoxy-3-pyridyl)-5-phenylpyrazole-3-carbonyl]piperazine-4-carboxylic acid tert-butyl ester
Quantity
0.639 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(=O)C1=NN(C(=C1)C1=CC=CC=C1)C=1C=NC(=CC1)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring of the mixture for 0.7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between chloroform and saturated aqueous sodium hydrogencarbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate anhydrate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (chloroform-methanol)

Outcomes

Product
Details
Reaction Time
0.7 h
Name
Type
product
Smiles
COC1=CC=C(C=N1)N1N=C(C=C1C1=CC=CC=C1)C(=O)N1CCNCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.446 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.